2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate can be synthesized through an esterification reaction. The reaction involves the substrate 2,5,8,11,14,17-Hexaoxanonadecan-19-ol and methanesulfonyl chloride in the presence of an acid catalyst . The reaction conditions may vary, but typically involve mixing the reactants and allowing the reaction to proceed under controlled temperature and pressure .

Analyse Chemischer Reaktionen

2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate undergoes various chemical reactions, including nucleophilic substitution reactions. The mesyl group (methanesulfonate) is a good leaving group, making it suitable for such reactions . Common reagents used in these reactions include nucleophiles like amines and alcohols . The major products formed from these reactions depend on the nucleophile used, but typically include substituted ethers and amines .

Wissenschaftliche Forschungsanwendungen

Linker in PROTACs

One of the most significant applications of 2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate is its use as a PEG linker in PROTACs. PROTACs are innovative therapeutic agents designed to selectively target and degrade specific proteins within cells. The PEG linker enhances the solubility and stability of these molecules while facilitating their interaction with E3 ubiquitin ligases to promote protein degradation .

Chemical Reagent

The compound serves as a versatile chemical reagent in various synthetic pathways. Its ability to undergo nucleophilic substitution reactions makes it suitable for modifying other compounds or creating new derivatives that can exhibit desired biological activities .

Biological Studies

Research has demonstrated that compounds linked with this compound can exhibit enhanced biological activities. For instance, studies involving PROTACs have shown that the incorporation of this linker can significantly improve the efficacy of targeted protein degradation strategies in cancer therapy .

Case Studies

Wirkmechanismus

The mechanism of action of 2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound helps to increase the solubility and stability of the PROTAC molecule.

Vergleich Mit ähnlichen Verbindungen

2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate is similar to other PEG linkers used in PROTAC synthesis, such as m-PEG6-Ms and m-PEG7-Ms . These compounds also contain mesyl groups and PEG spacers, but differ in the length of the PEG chain. The unique aspect of this compound is its specific PEG chain length, which can influence the solubility and stability of the resulting PROTAC molecule .

Biologische Aktivität

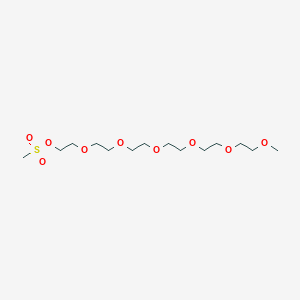

2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate (CAS #130955-39-4) is a synthetic compound that has garnered attention in the field of chemical biology due to its role as a polyethylene glycol (PEG) linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound is characterized by its unique structure which includes multiple ether linkages and a methanesulfonate group, contributing to its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C14H30O9S |

| Molecular Weight | 374.45 g/mol |

| IUPAC Name | 2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |

| InChI Key | UPZJIJLNUYSFIH-UHFFFAOYSA-N |

| Canonical SMILES | COCCOCCOCCOCCOCCOCCOS(=O)(=O)C |

The primary biological activity of this compound lies in its function as a linker in PROTACs. PROTACs are bifunctional molecules that target specific proteins for degradation by the ubiquitin-proteasome system. The PEG linker enhances the solubility and stability of these molecules in biological systems.

- Recruitment of E3 Ligase : The compound facilitates the recruitment of an E3 ubiquitin ligase to a target protein.

- Ubiquitination : Once recruited, the ligase catalyzes the addition of ubiquitin moieties to the target protein.

- Degradation : The tagged protein is then recognized and degraded by the proteasome.

Applications in Research

The compound is primarily utilized in:

- Synthesis of PROTACs : Its ability to improve solubility and stability makes it an ideal candidate for developing targeted protein degradation strategies.

- Chemical Reagent : It serves as an intermediate in various synthetic pathways involving nucleophilic substitutions due to the good leaving ability of the mesyl group.

Case Studies

- Targeted Protein Degradation : A study demonstrated that PROTACs utilizing this compound effectively degraded oncogenic proteins in cancer cell lines. This was evidenced by a significant reduction in protein levels and subsequent inhibition of cell proliferation.

- Comparison with Other Linkers : In comparative studies with other PEG linkers like m-PEG6-Ms and m-PEG7-Ms, it was found that this compound provided superior stability and solubility profiles under physiological conditions.

Stability and Efficacy

Research indicates that the stability of this compound is influenced by environmental factors such as pH and temperature. Its efficacy in biological environments has been linked to its ability to remain soluble and maintain structural integrity during reactions.

Comparative Analysis

A table comparing the properties and applications of various PEG linkers used in PROTAC synthesis is presented below:

| Compound | Solubility | Stability | Application |

|---|---|---|---|

| This compound | High | High | PROTAC synthesis |

| m-PEG6-Ms | Moderate | Moderate | PROTAC synthesis |

| m-PEG7-Ms | Moderate | Low | PROTAC synthesis |

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O9S/c1-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22-13-14-23-24(2,15)16/h3-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZJIJLNUYSFIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.